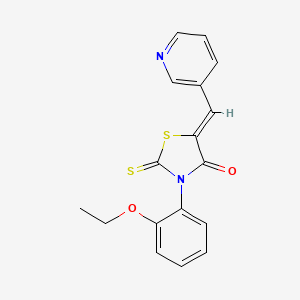![molecular formula C11H11N5O2 B2370533 4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione CAS No. 405925-71-5](/img/structure/B2370533.png)
4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione is a heterocyclic compound that features a fused ring system combining imidazole, pyridine, and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and structural similarity.
5-amino-1H-pyrazolo[4,3-b]pyridine: Shares some structural elements and is studied for its pharmacological properties.
Uniqueness
2,6,8-trimethyl-1H-imidazo[4’,5’:4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione is unique due to its specific arrangement of fused rings and the presence of multiple methyl groups, which may contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4,10,12-trimethyl-3,5,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-11,13-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-5-13-6-4-12-9-7(8(6)14-5)10(17)16(3)11(18)15(9)2/h4H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCAYMLJGXZGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=NC=C2N1)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B2370456.png)
![3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2370457.png)

![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE](/img/structure/B2370461.png)


![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2370468.png)

![3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370473.png)
